5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
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Overview
Description
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (DCPCMB) is a heterocyclic compound found in a variety of natural sources, including plants, fungi, and bacteria. It is a member of the benzimidazole family of compounds, which have been studied for their potential uses in medicine, agriculture, and other applications. Additionally, the advantages and limitations of using DCPCMB in laboratory experiments will be discussed, as well as potential future directions for research.
Scientific Research Applications
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has been studied for its potential use in a variety of scientific research applications. For example, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential use as an insecticide. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antioxidant, as well as its potential to reduce inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. Additionally, it is believed that this compound may act as an antioxidant, reducing oxidative stress and inflammation. Furthermore, it is believed that this compound may act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, it has been studied for its ability to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, so it must be used in a solvent such as dimethylformamide. Additionally, it is not a very potent compound, so it may not be suitable for some applications.
Future Directions
There are a variety of potential future directions for research into 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole. For example, further research could be conducted on its potential uses in medicine, such as its potential use in the treatment of certain diseases. Additionally, further research could be conducted on its potential uses as an insecticide, as well as its potential use as an antioxidant. Furthermore, further research could be conducted on its mechanism of action, as well as its potential interactions with other compounds. Finally, further research could be conducted on its potential uses in agriculture, such as its potential use as a herbicide or fungicide.
Synthesis Methods
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole can be synthesized from a variety of starting materials, including 2-chloro-3-pyridine, 2-methylbenzyl bromide, and dichloroacetic acid. The synthesis begins with the formation of an intermediate, 2-chloro-3-pyridyl dichloroacetate, which is formed by reacting 2-chloro-3-pyridine with dichloroacetic acid in a 1:1 molar ratio. This intermediate is then reacted with 2-methylbenzyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is carried out in a solvent, such as dimethylformamide, and can be completed in a few hours.
properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-5-2-3-6-13(12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-7-4-8-24-19(14)23/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQLZABBQELOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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